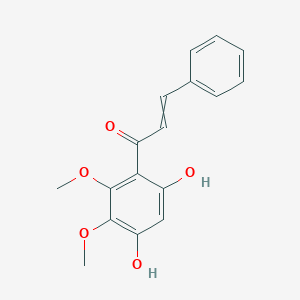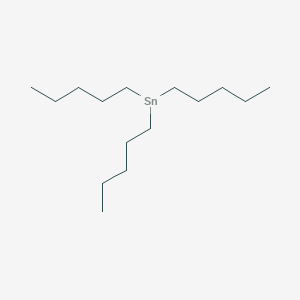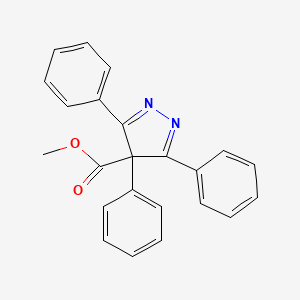
Dimethyl 3,9-dioxoundecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,9-dioxoundecanedioate is an organic compound with the molecular formula C12H18O6. It is a diester derivative of 3,9-dioxoundecanedioic acid. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 3,9-dioxoundecanedioate can be synthesized through the esterification of 3,9-dioxoundecanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced separation techniques such as fractional distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3,9-dioxoundecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include:
Oxidation: 3,9-dioxoundecanedioic acid.
Reduction: 3,9-dioxoundecanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 3,9-dioxoundecanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of polyesters and polyamides.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug intermediate or a prodrug.
Industry: It is used in the production of specialty chemicals and materials, including biodegradable polymers.
Mécanisme D'action
The mechanism of action of dimethyl 3,9-dioxoundecanedioate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, leading to the release of 3,9-dioxoundecanedioic acid and methanol. The pathways involved include hydrolysis and subsequent metabolic processes that utilize the resulting products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 3,9-dioxoundecanedioate: Similar in structure but with ethyl ester groups instead of methyl.
Dimethyl 3,3’-dithiobispropionimidate: Contains sulfur atoms, making it distinct in reactivity and applications.
Dimethyl dicarbonate: Used as a preservative and sterilizing agent, differing significantly in its chemical behavior.
Propriétés
Numéro CAS |
51414-49-4 |
|---|---|
Formule moléculaire |
C13H20O6 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
dimethyl 3,9-dioxoundecanedioate |
InChI |
InChI=1S/C13H20O6/c1-18-12(16)8-10(14)6-4-3-5-7-11(15)9-13(17)19-2/h3-9H2,1-2H3 |
Clé InChI |
IECNUPXYNLHBSG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(=O)CCCCCC(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


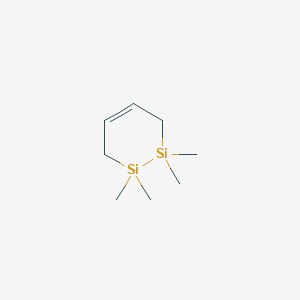
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
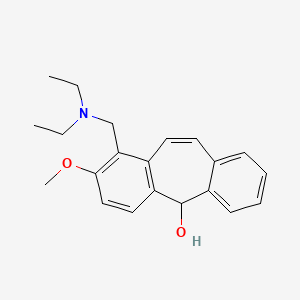
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
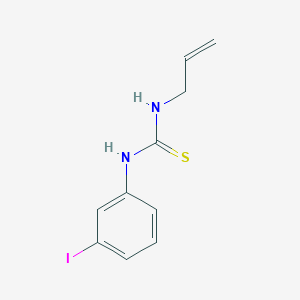
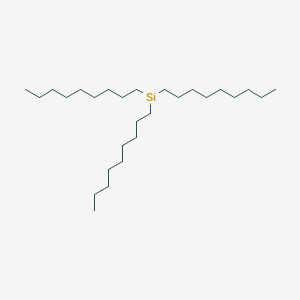

![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
